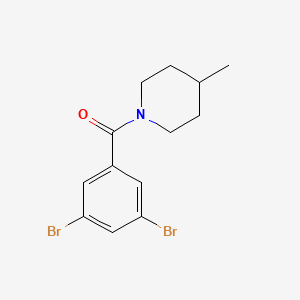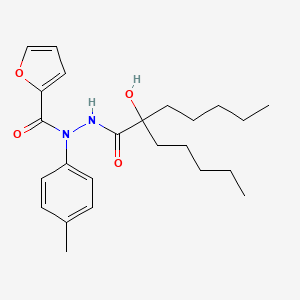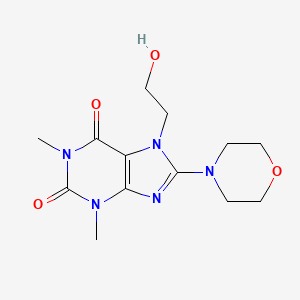![molecular formula C11H7NO3 B15010113 2-methyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B15010113.png)
2-methyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one is a synthetic antimicrobial agent belonging to the quinazolinone class of drugs. It has demonstrated effectiveness against various bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one typically involves the reaction of anthranilic acid (2-amino benzoic acid) with acetic anhydride. The reaction is carried out under reflux conditions at 35-40°C for 50-55 minutes. After the reaction, the excess solvent is removed, and the product is extracted using petroleum ether. The final product is obtained by recrystallization with ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis can be scaled up by optimizing reaction conditions and using industrial-grade equipment to ensure consistent yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, α,β-unsaturated imines, and other nucleophilic reagents. Reaction conditions vary depending on the desired product but generally involve mild temperatures and specific catalysts .
Major Products Formed
Major products formed from these reactions include 1,2-dihydroquinolines and polysubstituted 2,3-dihydropyrroles, which have significant biological activities .
Aplicaciones Científicas De Investigación
2-Methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Medicine: Investigated for its potential use in treating infectious diseases, including tuberculosis.
Mecanismo De Acción
The mechanism of action of 2-methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one involves inhibiting bacterial growth by targeting specific enzymes and pathways essential for bacterial survival. For example, it has been shown to inhibit the serine protease human leukocyte elastase, which plays a role in tissue degeneration in various diseases .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethoxy-4H-3,1-benzoxazin-4-one
- 2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one
- Quinazolin-4(3H)-ones
Uniqueness
2-Methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one is unique due to its specific structural features and broad-spectrum antimicrobial activity. Unlike some similar compounds, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for further research and development .
Propiedades
Fórmula molecular |
C11H7NO3 |
|---|---|
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
2-methyl-[1]benzofuro[3,2-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C11H7NO3/c1-6-12-9-7-4-2-3-5-8(7)15-10(9)11(13)14-6/h2-5H,1H3 |
Clave InChI |
UMUUTEZBWGDVDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=O)O1)OC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B15010030.png)

![2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15010040.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010046.png)
![ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15010052.png)

![N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]-3-methoxybenzohydrazide](/img/structure/B15010081.png)


![2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B15010108.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B15010121.png)
![(2E)-2-[2-(4-bromophenyl)hydrazinylidene]-3-imino-3-(piperidin-1-yl)propanenitrile](/img/structure/B15010130.png)

